molecular formula C44H45N11O9 B2938510 PROTAC BET Degrader-1

PROTAC BET Degrader-1

Número de catálogo: B2938510
Peso molecular: 871.9 g/mol
Clave InChI: TXLUZGFDBDQACL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PROTAC BET Degrader-1 implica la conjugación de un ligando para las proteínas BET con un ligando para la ligasa de ubiquitina E3, conectado por un enlace . La ruta sintética generalmente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de equipos de síntesis automatizada, cribado de alto rendimiento para la optimización de reacciones y técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

PROTAC BET Degrader-1 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen los compuestos intermedios durante la síntesis y la molécula final de this compound .

Actividad Biológica

PROTAC (Proteolysis Targeting Chimera) technology is a novel therapeutic approach that utilizes small molecules to induce the degradation of specific proteins involved in various diseases, particularly cancer. PROTAC BET Degrader-1 is designed to target the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in gene regulation and are implicated in oncogenesis. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

This compound functions by recruiting E3 ubiquitin ligases to target BET proteins (BRD2, BRD3, and BRD4) for ubiquitination, leading to their subsequent degradation by the proteasome. This mechanism is distinct from traditional inhibitors that merely block protein function; PROTACs eliminate the target proteins entirely, thereby preventing any potential compensatory mechanisms that could lead to drug resistance.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits potent anti-cancer activity across various cell lines and animal models. A notable study reported that this compound significantly reduced cell viability in osteosarcoma cell lines (MNNG/HOS, Saos-2, MG-63, and SJSA-1), achieving over 1000 times increased efficacy compared to conventional BET inhibitors like JQ1 and HJB-97 at low nanomolar concentrations .

Table 1: Comparative Efficacy of PROTAC BET Degraders

CompoundTarget ProteinsIC50 (nM)Cell Lines TestedReference
This compoundBRD2, BRD3, BRD4< 30MNNG/HOS, Saos-2
JQ1BRD4~50RS4;11
HJB-97BRD2, BRD3~100Various

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound not only reduces tumor growth but also induces apoptosis in cancer cells. For instance, treatment with the degrader led to significant tumor regression in mouse models bearing human osteosarcoma xenografts. The degradation of BET proteins was confirmed through Western blot analysis, demonstrating complete depletion of BRD3 and BRD4 within 24 hours .

Case Studies

A case study involving prostate cancer cells revealed that this compound effectively induced cell death by degrading BET proteins. The study highlighted a correlation between the levels of BET protein degradation and the induction of apoptosis markers such as PARP cleavage . Another case study focused on hematological malignancies indicated that treatment with PROTACs resulted in a marked decrease in c-Myc levels, further supporting their role in targeting oncogenic pathways .

Table 2: Summary of In Vivo Findings

Study FocusModel TypeTreatment DurationOutcomeReference
OsteosarcomaXenograft Mouse24 hoursTumor regression
Prostate CancerCell Culture48 hoursInduction of apoptosis
Hematological MalignanciesCell LinesVariesDecreased c-Myc expression

Pharmacokinetic Properties

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. Studies suggest that it maintains effective concentrations within therapeutic ranges for extended periods, which is critical for sustained anti-tumor activity. The compound's ability to function at low doses minimizes potential side effects associated with higher concentrations typically required for traditional inhibitors .

Propiedades

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUZGFDBDQACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45N11O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.